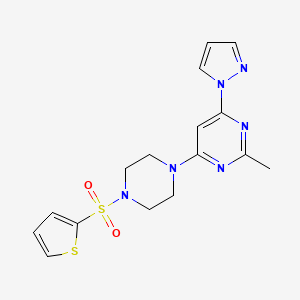
2-methyl-4-(1H-pyrazol-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-methyl-4-(1H-pyrazol-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C16H18N6O2S2 and its molecular weight is 390.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure consisting of a pyrimidine core substituted with a pyrazole and a piperazine moiety. The presence of thiophene and sulfonyl groups enhances its solubility and bioavailability. The molecular formula is C16H20N4O2S, and its IUPAC name reflects its intricate design.
Research indicates that compounds with similar structures often interact with multiple biological targets, including:
- Serotonergic System : Compounds like this may modulate serotonin receptors, which are crucial for mood regulation.
- GABA Receptors : Interaction with GABA_A receptors can lead to anxiolytic effects, as seen in related pyrazole derivatives .
- Androgen Receptors : Certain derivatives have shown potential as selective androgen receptor modulators (SARMs), influencing conditions like prostate cancer .
Anxiolytic and Antidepressant Effects
A study on similar pyrazole derivatives demonstrated significant anxiolytic-like activity mediated through the serotonergic system and GABA_A receptor interactions. Specifically, compounds such as LQFM192 exhibited dose-dependent effects in behavioral tests, suggesting that the target compound may share these properties .
Antitumor Activity
Research into structurally related compounds has revealed antitumor properties attributed to the inhibition of tubulin polymerization, which is critical for cancer cell proliferation. This mechanism suggests that this compound could potentially be explored for anticancer therapies .
Case Study 1: Anxiolytic Activity
In behavioral assays involving male Swiss mice, compounds similar to the target structure showed significant anxiolytic effects at doses ranging from 54 to 162 μmol/kg. The effects were blocked by specific receptor antagonists, confirming the involvement of serotonergic pathways .
Case Study 2: Antitumor Efficacy
A series of synthesized pyrazole derivatives were tested for their antitumor activity against various cancer cell lines. The results indicated that modifications on the phenyl moiety could enhance biological properties towards specific cancer types, hinting at the versatility of the target compound in cancer therapy .
Research Findings Summary Table
Eigenschaften
IUPAC Name |
2-methyl-4-pyrazol-1-yl-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S2/c1-13-18-14(12-15(19-13)22-6-3-5-17-22)20-7-9-21(10-8-20)26(23,24)16-4-2-11-25-16/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOIRSHQYVKWHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CS3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














